molecular formula C25H30N4S B11708399 (8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

Cat. No.: B11708399
M. Wt: 418.6 g/mol
InChI Key: SWXXUNASLTXPIX-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a complex organic compound characterized by its unique structure, which includes dimethylamino groups and a hexahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-(dimethylamino)aniline in the presence of a suitable catalyst. This reaction forms an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the final hexahydroquinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine-substituted hexahydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, (8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals, particularly for treating diseases where traditional drugs are ineffective.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2Z)-2-(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • Vanillin acetate
  • 2-Fluorodeschloroketamine

Uniqueness

What sets (8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione apart from similar compounds is its specific structural features, such as the hexahydroquinazoline core and the presence of dimethylamino groups

Properties

Molecular Formula

C25H30N4S

Molecular Weight

418.6 g/mol

IUPAC Name

(8E)-4-[4-(dimethylamino)phenyl]-8-[[4-(dimethylamino)phenyl]methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione

InChI

InChI=1S/C25H30N4S/c1-28(2)20-12-8-17(9-13-20)16-19-6-5-7-22-23(26-25(30)27-24(19)22)18-10-14-21(15-11-18)29(3)4/h8-16,23H,5-7H2,1-4H3,(H2,26,27,30)/b19-16+

InChI Key

SWXXUNASLTXPIX-KNTRCKAVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.